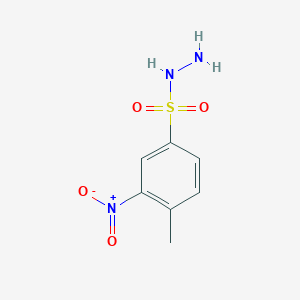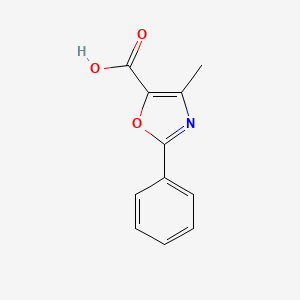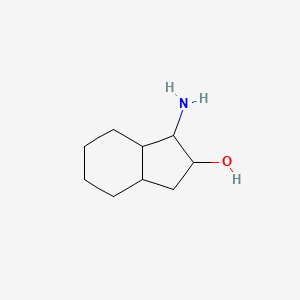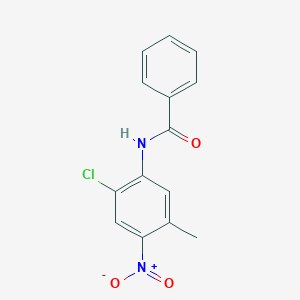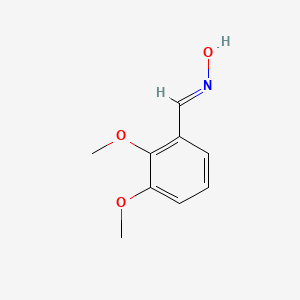
2,3-Dimethoxybenzaldoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethoxybenzaldoxime (CAS No. 5470-95-1) is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 . It is also known by other synonyms such as o-veratraldehyde, oxime, 2,3-Dimethoxy-benzaldehyd-oxim, 2,3-DIMETHOXYBENZALDEHYDE OXIME, (E)-2,3-dimethoxybenzaldehyde oxime, (Z)-2,3-Dimethoxybenzaldehyde oxime, and (1E)-2,3-dimethoxybenzaldehyde oxime .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two methoxy groups (-OCH3) at the 2nd and 3rd positions and an oxime group (-NOH) at the 1st position .Physical And Chemical Properties Analysis
This compound has a melting point of 98-100°C . Its density and boiling point are not specified in the search results.Aplicaciones Científicas De Investigación
Insect Growth Regulatory Activity
Research has shown that compounds like 3-methoxy-4-ethoxybenzaldoxime N-O-alkyl ethers and 3,4-dimethoxybenzaldoxime N-O-alkyl ethers exhibit insect growth regulatory activity. These substances have been tested against the fifth-instar nymphs of the desert locust Schistocerca gregaria F. and demonstrated significant effects on insect growth, revealing potential applications in pest control (Chowdhury, Saxena, & Walia, 1998).
Synthesis of Substituted Benzaldoximes
Research involving the synthesis and characterization of benzaldoxime compounds, including those with methoxy substitutions, has been conducted. This includes studies on the selective ortho-bromination of substituted benzaldoximes and the development of efficient synthesis methods for these compounds (Dubost, Fossey, Cailly, Rault, & Fabis, 2011).
Cytotoxicity Studies
Studies have been conducted on the cytotoxicity effects of various hydroxybenzaldehydes, including 3,4-dihydroxybenzaldehyde, which is structurally similar to 2,3-dimethoxybenzaldoxime. These studies explore their potential as chemopreventive agents against tumor cells, suggesting possible applications in cancer research (Tseng, Tsheng, & Lee, 2001).
Synthesis of Other Chemical Compounds
Research on the synthesis of various chemical compounds, such as the streamlined process for preparing 3,4-dimethoxy-o-toluic acid from 2,3-dimethoxybenzaldehyde, highlights the role of benzaldoxime derivatives in chemical synthesis (Connolly, Matchett, Mcgarry, Sukhtankar, & Zhu, 2004).
Electrophilic Substitution Studies
Studies on the reductive electrophilic substitution of pyrogallol derivatives, including dimethoxybenzene compounds, contribute to understanding the chemical properties and potential applications of these substances in synthetic chemistry (Azzena, Melloni, & Pisano, 1993).
Tyrosinase Inhibitors
Research into the synthesis and biological evaluation of various hydroxybenzaldehyde derivatives, including those with methoxy groups, has identified their potential as tyrosinase inhibitors. This suggests applications in the field of dermatology and cosmetic science (Yi, Cao, Peng, Wen, Yan, Zhou, Ma, & Song, 2010).
Safety and Hazards
2,3-Dimethoxybenzaldoxime is classified as a dangerous substance. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment and ensure adequate ventilation .
Mecanismo De Acción
Target of Action
2,3-Dimethoxybenzaldoxime is an organic compound . It is often used in organic synthesis as a protective group . The primary targets of this compound are functional groups in organic molecules that need to be protected during synthesis .
Mode of Action
The compound acts as a protective group in organic synthesis . It interacts with its targets (functional groups) by forming a stable complex that prevents these groups from participating in unwanted reactions . Once the necessary reactions are completed, the protective group can be removed to restore the original functional group .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the organic synthesis process in which it is used. It can be involved in a wide range of reactions, serving as a protective group for various functional groups . The downstream effects are also dependent on the specific synthesis process.
Result of Action
The primary result of the action of this compound is the successful completion of organic synthesis reactions with minimal unwanted side reactions . By protecting sensitive functional groups, it allows for more precise control over the reaction conditions and outcomes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the specific conditions of the organic synthesis process, such as temperature, pH, and the presence of other reactants . Proper storage and handling are also crucial to maintain its stability and effectiveness .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 2,3-Dimethoxybenzaldoxime can be achieved through a condensation reaction between 2,3-dimethoxybenzaldehyde and hydroxylamine hydrochloride.", "Starting Materials": [ "2,3-dimethoxybenzaldehyde", "hydroxylamine hydrochloride", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Dissolve 2,3-dimethoxybenzaldehyde in ethanol", "Add hydroxylamine hydrochloride to the solution and stir for 30 minutes", "Add sodium hydroxide to the solution to adjust the pH to 8-9", "Heat the solution to reflux for 2 hours", "Cool the solution and filter the precipitate", "Wash the precipitate with water and dry to obtain 2,3-Dimethoxybenzaldoxime" ] } | |
| 5470-95-1 | |
Fórmula molecular |
C9H11NO3 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
(NZ)-N-[(2,3-dimethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO3/c1-12-8-5-3-4-7(6-10-11)9(8)13-2/h3-6,11H,1-2H3/b10-6- |
Clave InChI |
GKAIQNACVNFHCU-POHAHGRESA-N |
SMILES isomérico |
COC1=CC=CC(=C1OC)/C=N\O |
SMILES |
COC1=CC=CC(=C1OC)C=NO |
SMILES canónico |
COC1=CC=CC(=C1OC)C=NO |
| 5470-95-1 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



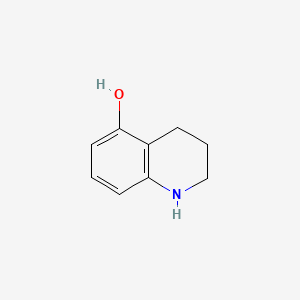

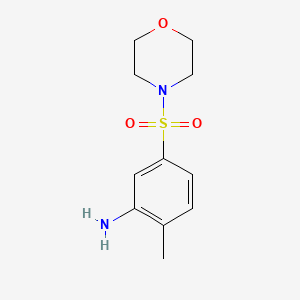
![2-[Methyl(prop-2-enyl)amino]ethanol](/img/structure/B1599160.png)
![3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1599161.png)
